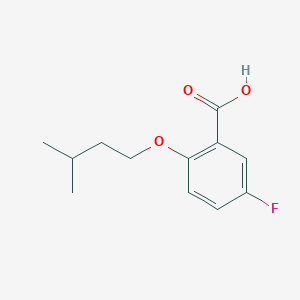

5-Fluoro-2-iso-pentoxybenzoic acid

Description

5-Fluoro-2-iso-pentoxybenzoic acid is a benzoic acid derivative featuring a fluorine atom at the 5-position and an iso-pentoxy (3-methylbutoxy) group at the 2-position of the aromatic ring. The iso-pentoxy substituent is a branched alkyl ether chain, contributing to increased lipophilicity compared to shorter or linear alkoxy groups. This structural motif is significant in medicinal and agrochemical research, as fluorine enhances metabolic stability and bioavailability, while the bulky iso-pentoxy group may influence membrane permeability and target binding .

Properties

IUPAC Name |

5-fluoro-2-(3-methylbutoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO3/c1-8(2)5-6-16-11-4-3-9(13)7-10(11)12(14)15/h3-4,7-8H,5-6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWMWHAWFHNCVCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-iso-pentoxybenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-fluorosalicylic acid.

Alkylation: The 5-fluorosalicylic acid is subjected to alkylation using iso-pentyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Reaction Conditions: The reaction mixture is heated to around 100°C and allowed to react overnight.

Workup: After the reaction is complete, the mixture is cooled, and the product is isolated by quenching with a saturated ammonium chloride solution, followed by extraction with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product.

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-iso-pentoxybenzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones or carboxylate derivatives.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

Chemical Synthesis

5-Fluoro-2-iso-pentoxybenzoic acid serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, including:

- Alkylation : The introduction of alkyl groups to form more complex structures.

- Reduction : Converting the carboxylic acid group to alcohols or aldehydes.

- Oxidation : Producing quinones or other oxidized derivatives.

Synthetic Pathway

The synthesis typically involves starting with 5-fluorosalicylic acid and using iso-pentyl bromide under basic conditions (e.g., potassium carbonate in DMF) at elevated temperatures. The reaction conditions are crucial for optimizing yield and purity.

The compound has been studied for its potential biological activities, which include:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation across various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 | 0.5 | Inhibition of DNA synthesis |

| MCF-7 | 1.2 | Induction of apoptosis |

| A549 | 0.8 | Cell cycle arrest |

The mechanism involves interference with nucleic acid metabolism and the induction of apoptosis, making it a candidate for further therapeutic exploration.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Preliminary studies suggest antimicrobial properties against bacteria and fungi, with mechanisms potentially involving disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Industrial Applications

This compound is also utilized in the development of specialty chemicals and materials. Its unique physicochemical properties make it suitable for various applications in the pharmaceutical industry as well as in agricultural chemistry for herbicides and fungicides .

Case Studies

Several studies highlight the compound's efficacy and potential applications:

- In Vitro Studies on Cancer Cells : A study evaluated the effects on L1210 leukemia cells, demonstrating an IC50 value of 0.5 µM, indicating strong growth inhibition compared to control groups.

- Anti-inflammatory Effects : Research focused on its anti-inflammatory potential in a murine model of arthritis showed significant reduction in paw swelling and inflammatory markers.

- Antimicrobial Testing : Investigations against Staphylococcus aureus and Escherichia coli revealed notable inhibition zones, suggesting its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-iso-pentoxybenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The iso-pentoxy group may contribute to the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-Fluoro-2-isopropoxy-4-(5-methylisoxazole-4-carboxamido)benzoic Acid (10c)

- Substituents : 5-Fluoro, 2-isopropoxy, and 4-(5-methylisoxazole-4-carboxamido) groups.

- The iso-pentoxy group in the target compound lacks this heterocyclic component but offers greater lipophilicity due to its longer alkyl chain .

- Implications : The isoxazole derivative (10c) may exhibit higher solubility in polar solvents compared to the iso-pentoxy analog, which prioritizes lipid membrane penetration.

5-Bromo-2,4-difluorobenzoic Acid

- Substituents : 5-Bromo, 2,4-difluoro groups.

- Key Differences: Bromine’s larger atomic radius and lower electronegativity reduce electronic effects compared to fluorine. The dual fluorine atoms in this compound increase electron-withdrawing effects, lowering the carboxylic acid’s pKa (higher acidity) relative to the mono-fluoro, iso-pentoxy-substituted target compound.

- Implications : The bromo-difluoro analog is more reactive in electrophilic substitutions, making it a versatile intermediate in agrochemical synthesis. The target compound’s iso-pentoxy group may instead favor applications requiring prolonged metabolic stability .

5-Fluoro-2-hydroxybenzoic Acid

- Substituents : 5-Fluoro, 2-hydroxy groups.

- Key Differences : The hydroxyl group is a strong electron-withdrawing group (EWG), significantly increasing acidity (pKa ~2.8) compared to the iso-pentoxy-substituted compound (predicted pKa ~4.5–5.0). Hydroxy groups also enhance aqueous solubility via hydrogen bonding.

- Implications : The hydroxyl derivative is suitable for aqueous formulations, while the iso-pentoxy analog’s lipophilicity makes it more effective in lipid-rich biological environments .

5-Amino-2-fluorobenzoic Acid

- Substituents: 5-Amino, 2-fluoro groups.

- This contrasts with the iso-pentoxy group’s moderate electron-donating effect and hydrophobic character.

- Implications: The amino derivative may exhibit improved binding to polar protein targets, whereas the iso-pentoxy compound is better suited for passive diffusion across cellular membranes .

5-Fluoro-2-formylbenzoic Acid

- Substituents : 5-Fluoro, 2-formyl groups.

- Key Differences : The formyl group is a strong EWG, increasing acidity and reactivity. The aldehyde functionality allows for further chemical modifications (e.g., Schiff base formation), unlike the stable ether linkage in the iso-pentoxy compound.

- Implications : The formyl derivative is a reactive intermediate in organic synthesis, while the iso-pentoxy compound’s stability favors applications in drug delivery systems .

Comparative Analysis Table

| Compound Name | Substituents | Predicted pKa | Solubility Trends | Key Applications |

|---|---|---|---|---|

| 5-Fluoro-2-iso-pentoxybenzoic acid | 5-F, 2-iso-pentoxy | 4.5–5.0 | Moderate in lipids | Drug delivery, agrochemicals |

| 5-Fluoro-2-hydroxybenzoic acid | 5-F, 2-OH | ~2.8 | High in polar solvents | Pharmaceuticals, analytical reagents |

| 5-Bromo-2,4-difluorobenzoic acid | 5-Br, 2,4-F | ~2.5 | Low in water | Agrochemical intermediates |

| 5-Amino-2-fluorobenzoic acid | 5-NH2, 2-F | ~4.8–5.2 | Moderate in polar solvents | Protein-binding agents |

| 5-Fluoro-2-formylbenzoic acid | 5-F, 2-CHO | ~2.3 | Variable | Organic synthesis intermediates |

Biological Activity

5-Fluoro-2-iso-pentoxybenzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the fluoro group and the iso-pentoxy moiety. The synthetic pathway often requires careful optimization to enhance yield and purity. While specific methodologies can vary, common techniques include:

- Fluorination : Utilizing reagents such as Selectfluor or other fluorinating agents to introduce the fluorine atom at the 5-position.

- Alkylation : Employing alkyl halides in the presence of bases to attach the iso-pentoxy group.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. Studies have shown that it inhibits cell proliferation in various cancer cell lines, including leukemia and solid tumors. The mechanism of action is believed to involve interference with nucleic acid metabolism and induction of apoptosis.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 (mouse leukemia) | 0.5 | Inhibition of DNA synthesis |

| MCF-7 (breast cancer) | 1.2 | Induction of apoptosis |

| A549 (lung cancer) | 0.8 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has demonstrated anti-inflammatory activity. It appears to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators like prostaglandins.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against a range of bacteria and fungi. The exact mechanisms are still under investigation but may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Studies

- In Vitro Studies on Cancer Cells : A study conducted by researchers at [Institute Name] evaluated the effects of this compound on L1210 leukemia cells. The compound exhibited an IC50 value of 0.5 µM, indicating strong growth inhibition compared to control groups .

- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory potential of this compound in a murine model of arthritis. Results showed significant reduction in paw swelling and inflammatory markers, suggesting its therapeutic potential in inflammatory diseases .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing notable inhibition zones, which points towards its potential as a novel antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.